N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cannabinoid Receptor 2 Binding Affinity Structure-Activity Relationship

N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1105227-81-3) is a synthetic, small-molecule research compound featuring a 1,3,4-oxadiazole heterocycle linked to a thiophene ring and a piperidine core bearing a tert-butyl carboxamide moiety. It belongs to a broader class of oxadiazolyl-piperidine derivatives explored for diverse biological activities, including modulation of cannabinoid receptor 2 (CB2).

Molecular Formula C16H22N4O2S
Molecular Weight 334.44
CAS No. 1105227-81-3
Cat. No. B2587834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
CAS1105227-81-3
Molecular FormulaC16H22N4O2S
Molecular Weight334.44
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3
InChIInChI=1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-8-4-6-11(10-20)13-18-19-14(22-13)12-7-5-9-23-12/h5,7,9,11H,4,6,8,10H2,1-3H3,(H,17,21)
InChIKeyIWUURORKSDBUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1105227-81-3): Core Scaffold and Pre-Procurement Characterization


N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1105227-81-3) is a synthetic, small-molecule research compound featuring a 1,3,4-oxadiazole heterocycle linked to a thiophene ring and a piperidine core bearing a tert-butyl carboxamide moiety. It belongs to a broader class of oxadiazolyl-piperidine derivatives explored for diverse biological activities, including modulation of cannabinoid receptor 2 (CB2) [1]. The molecular formula is C₁₆H₂₂N₄O₂S with a molecular weight of 334.44 g/mol, and commercial suppliers typically report a purity of ≥95% [2].

Procurement Risk Alert: Why N-Alkyl Carboxamide Variants of the 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine Scaffold Are Not Interchangeable


In-class compounds sharing the 3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine core cannot be assumed to be functionally equivalent. The N-alkyl carboxamide substituent (e.g., tert-butyl vs. isopropyl) critically governs conformational constraint, metabolic stability, and target engagement. Published structure–activity relationship (SAR) studies on structurally related oxadiazole series demonstrate that even minor changes to the N-capping group can drastically alter potency and selectivity profiles [1]. Substituting the tert-butyl group for a smaller alkyl chain may reduce steric bulk, potentially affecting binding pocket complementarity and in vitro half-life, thereby invalidating cross-study comparisons and leading to erroneous experimental conclusions if procurement is based solely on scaffold similarity.

Head-to-Head and Cross-Study Differentiation: Quantitative Evidence for N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide


CB2 Receptor Binding Affinity: tert-Butyl vs. Isopropyl Carboxamide Comparison

In a class-level SAR analysis of N-arylpiperidine oxadiazole CB2 agonists, the N-alkyl substituent on the piperidine ring was shown to modulate receptor binding. While direct Kᵢ values for N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide and its closest isopropyl analog (N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide) are not publicly available from a single head-to-head study, the general trend observed in the oxadiazole series indicates that replacement of a smaller alkyl group with a tert-butyl moiety increases steric bulk and lipophilicity, which can enhance binding affinity for hydrophobic receptor pockets [1]. This inference is supported by the observation that conformational constraint introduced by N-arylpiperidine oxadiazoles led to improved stability and retained potency compared to their flexible N-arylamide counterparts [1].

Cannabinoid Receptor 2 Binding Affinity Structure-Activity Relationship

Metabolic Stability Inference: tert-Butyl Carboxamide vs. N-Aryl Amide Oxadiazoles

The N-arylpiperidine oxadiazole scaffold was specifically designed as a conformationally constrained analog of N-arylamide oxadiazoles, resulting in improved stability while maintaining potency and selectivity [1]. The target compound incorporates an N-tert-butyl carboxamide, which, by analogy, further restricts conformational freedom and may reduce susceptibility to hydrolytic metabolism compared to less hindered N-alkyl or N-aryl amides. Although direct microsomal stability data (e.g., human liver microsome half-life) for this exact compound are not published, the class-level design logic strongly supports a stability advantage for N-tert-butyl over N-isopropyl or N-phenyl carboxamide variants.

Metabolic Stability In Vitro Half-Life Conformational Constraint

Selectivity Profile: CB2 vs. CB1 Receptor Agonism in Oxadiazole-Piperidine Class

The oxadiazole-piperidine series was optimized to achieve high selectivity for CB2 over CB1 receptors, a critical parameter for avoiding psychoactive side effects. In the foundational SAR study, several N-arylpiperidine oxadiazoles exhibited >100-fold selectivity for CB2 (Kᵢ CB1/Kᵢ CB2) [1]. Although selectivity data for N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide are not reported, the presence of the bulky tert-butyl group is expected to maintain or enhance this selectivity profile by filling a hydrophobic sub-pocket unique to CB2, as suggested by molecular modeling of analogous compounds [1].

CB2 Selectivity Cannabinoid Receptor Off-Target Activity

Synthetic Tractability and Scale-Up: Modular Scaffold Advantage

The oxadiazole-piperidine scaffold was explicitly designed for modular, divergent synthesis, enabling parallel SAR exploration and rapid analog generation [1]. N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide benefits from this synthetic strategy: the piperidine nitrogen can be selectively functionalized with tert-butyl isocyanate in a final step, allowing efficient scale-up and customization. This contrasts with earlier N-arylamide series, which required linear synthetic routes and offered limited diversification points.

Synthetic Chemistry Modular Scaffold Procurement Lead Time

Optimal Use Cases for N-(tert-Butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide Based on Differentiated Evidence


CB2 Agonist Tool Compound for In Vivo Inflammation and Pain Models

Leveraging the predicted high CB2 selectivity and improved metabolic stability inferred from the class-level SAR [1], this compound is best deployed as a tool agonist in rodent models of inflammatory pain (e.g., carrageenan-induced hyperalgesia) where avoidance of CB1-mediated psychoactivity is paramount. The tert-butyl group is expected to confer sufficient half-life for once-daily dosing in mice.

Chemical Probe for CB2 Receptor Crystallography and Binding Mode Studies

The steric bulk of the tert-butyl carboxamide may stabilize a distinct receptor conformation, as suggested by the design logic of conformationally constrained analogs [1]. This makes the compound a candidate for co-crystallization trials or cryo-EM studies aimed at elucidating CB2 ligand–receptor interactions, where rigid ligands often yield higher resolution structures.

SAR Expansion Library: Late-Stage Diversification Template

Due to its modular synthetic route [1][2], researchers can procure this intermediate in multi-gram quantities and rapidly generate a focused library of N-substituted analogs by varying the isocyanate or carboxylic acid coupling partner. This approach accelerates lead optimization cycles in pharmaceutical discovery programs targeting CB2 or related GPCRs.

Negative Control in Oxadiazole-Piperidine Screening Cascades

When screening a panel of oxadiazole-piperidine compounds, this specific tert-butyl analog can serve as a reference compound to benchmark assay sensitivity due to its defined purity (≥95%) [2] and the extensive SAR context available for the scaffold [1]. It provides a consistent baseline for evaluating novel analogs with varied N-capping groups.

Quote Request

Request a Quote for N-(tert-butyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.